3-methyl-N-4-morpholinylbenzamide
Description
3-Methyl-N-4-morpholinylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzene ring and a morpholine moiety attached via an amide linkage to the para-position of a phenyl group. The morpholine group enhances solubility and bioavailability, while the methyl substituent may influence lipophilicity and steric interactions in biological systems .
Properties
IUPAC Name |
3-methyl-N-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-3-2-4-11(9-10)12(15)13-14-5-7-16-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKMDBOKZSAHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Impact Analysis:
- Fluorine () improves metabolic stability and membrane permeability.
- Methoxy vs. Methyl: Methoxy groups () offer hydrogen-bonding capacity, whereas methyl groups (hypothesized for the target compound) prioritize lipophilicity.
- Sulfonyl Morpholine () vs.
Physicochemical Properties
- Molecular Weight: The target compound (312.37 g/mol) is lighter than halogenated analogs (e.g., 330.81–625.65 g/mol), suggesting better bioavailability .
- Lipophilicity (LogP): The 3-methyl group likely increases LogP compared to polar substituents (e.g., sulfonyl, methoxy), favoring passive diffusion across cell membranes .
- Solubility: Morpholine-containing analogs generally exhibit moderate aqueous solubility, but sulfonyl or methoxy groups () enhance this property at the cost of increased molecular complexity.
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